molecular formula C27H23FN4O4 B607426 2-(7-乙氧基-4-(3-氟苯基)-1-氧代酞嗪-2(1H)-基)-N-甲基-N-(2-甲基苯并[d]恶唑-6-基)乙酰胺 CAS No. 1628416-28-3

2-(7-乙氧基-4-(3-氟苯基)-1-氧代酞嗪-2(1H)-基)-N-甲基-N-(2-甲基苯并[d]恶唑-6-基)乙酰胺

货号: B607426
CAS 编号: 1628416-28-3
分子量: 486.5 g/mol
InChI 键: XRPSUWYWZUQALB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FDL169 是一种由 Flatley Discovery Lab 开发的小分子药物FDL169 的化学式为 C27H23FN4O4,它在恢复缺陷性 CFTR 蛋白功能方面显示出潜力 .

科学研究应用

FDL169 具有广泛的科学研究应用:

    化学: 用作研究 CFTR 校正剂及其机制的模型化合物。

    生物学: 研究其在纠正囊性纤维化中缺陷性 CFTR 蛋白中的作用。

    医学: 囊性纤维化的潜在治疗剂,改善患者的肺功能和生活质量。

    工业: 用于开发新的 CFTR 调节剂和其他相关化合物

准备方法

合成路线和反应条件

FDL169 通过一系列有机反应合成。合成路线包括形成邻苯二甲酰嗪酮核心,然后引入氟苯基和乙氧基。最后一步涉及形成乙酰胺键。反应条件通常涉及使用乙醇和二甲基亚砜等有机溶剂,反应在受控的温度和压力下进行 .

工业生产方法

FDL169 的工业生产涉及扩大实验室合成工艺。关键步骤包括中间体的制备、纯化和最终产物的形成。该工艺经过优化,以确保高产率和纯度,并实施严格的质量控制措施,以满足监管标准 .

化学反应分析

反应类型

FDL169 会发生各种化学反应,包括:

    氧化: FDL169 可以被氧化形成相应的氧化物。

    还原: 还原反应可以将 FDL169 转化为其还原形式。

    取代: FDL169 可以发生亲核和亲电取代反应。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和烷基化剂等试剂在受控条件下使用。

主要产物

从这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,FDL169 的氧化可以产生氧化物,而还原可以产生还原衍生物 .

作用机制

FDL169 通过纠正缺陷性 CFTR 蛋白的折叠和转运来发挥其作用。它稳定蛋白质的构象,使其能够到达细胞表面并正常发挥功能。分子靶标包括 CFTR 蛋白,所涉及的途径与蛋白质折叠和转运有关 .

相似化合物的比较

FDL169 与其他 CFTR 校正剂如 lumacaftor 和 tezacaftor 进行比较。虽然 FDL169 在挽救 CFTR 功能方面显示出类似的疗效,但它具有独特的特性,使其成为 CFTR 调节剂库中宝贵的补充。类似的化合物包括:

FDL169 因其独特的分子结构以及与其他 CFTR 调节剂联合治疗的潜力而脱颖而出。

属性

IUPAC Name

2-[7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4/c1-4-35-20-9-10-21-22(14-20)27(34)32(30-26(21)17-6-5-7-18(28)12-17)15-25(33)31(3)19-8-11-23-24(13-19)36-16(2)29-23/h5-14H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSUWYWZUQALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NN(C2=O)CC(=O)N(C)C3=CC4=C(C=C3)N=C(O4)C)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628416-28-3
Record name FDL169
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628416283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FDL169
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FDL169
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PN4S4FDH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(4-(3-fluorophenyl)-7-hydroxy-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide (6.5 g, 14.19 mmol) was dissolved in DMF (60 mL), treated with K2CO3 (3.04 g, 21.2 mmol) and stirred at rt for 30 min. After cooling to 0° C., EtI (1.26 mL, 15.59 mmol) was added dropwise and the reaction was warmed to rt for 1 h. It was diluted with water (20 mL) and extracted with EtOAc (2×15 mL). The organics were washed with brine (300 mL), dried over Na2SO4, and concentrated to give crude material which was purified by chromatography (40% EtOAc/hexane) to yield 2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide (3.5 g) (487.52 [M+H]). 1H NMR: (400 MHz, DMSO) δ: 1.39-1.42 (t, 3H), 2.62 (s, 3H), 3.24 (s, 3H), 4.22-4.24 (d, J=7.2, 2H), 4.72 (s, 2H), 7.37-7.49 (m, 5H), 7.58-7.65 (m, 3H), 7.71-7.73 (d, J=8.4, 1H), 7.90 (s, 1H).
Name
2-(4-(3-fluorophenyl)-7-hydroxy-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the mechanism of action of FDL169 in the context of cystic fibrosis?

A: FDL169 is classified as a CFTR corrector, specifically targeting the F508del-CFTR protein variant. This variant, commonly found in cystic fibrosis patients, exhibits defective folding and trafficking to the cell membrane, impairing its chloride channel function. While the precise molecular interactions of FDL169 with F508del-CFTR haven't been fully elucidated in the provided research, studies suggest it likely acts by stabilizing the protein's structure. This enhanced stability facilitates the protein's proper folding and trafficking to the cell surface, potentially restoring CFTR function and ameliorating cystic fibrosis symptoms. [, , ]

Q2: What is known about the safety and tolerability of FDL169?

A: Research on the safety and tolerability of FDL169 is still in its early stages. Initial studies have investigated the safety, pharmacokinetics, and pharmacodynamics of FDL169 in preclinical models. [, , ] Further research, including clinical trials, is needed to comprehensively assess its safety profile, potential adverse effects, and long-term impact on human health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。